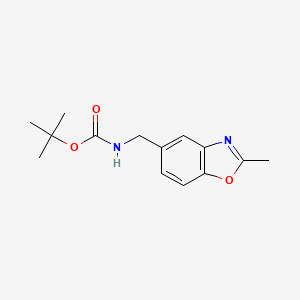

tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2-methyl-1,3-benzoxazol-5-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-9-16-11-7-10(5-6-12(11)18-9)8-15-13(17)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNDLOCCTYCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701176495 | |

| Record name | 1,1-Dimethylethyl N-[(2-methyl-5-benzoxazolyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701176495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903556-81-0 | |

| Record name | 1,1-Dimethylethyl N-[(2-methyl-5-benzoxazolyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903556-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2-methyl-5-benzoxazolyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701176495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The key synthetic strategy for tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate involves:

- Construction of the benzoxazole core via cyclization of 2-aminophenol derivatives with appropriate acyl chlorides.

- Introduction of the methyl substituent at the 2-position of the benzoxazole ring.

- Installation of the carbamate protecting group (tert-butoxycarbonyl, Boc) linked to the benzoxazole via a methyl linker at the 5-position.

Preparation of Benzoxazole Core

Method B (Condensation and Cyclization):

- Starting from 2-aminophenol derivatives, condensation with benzoyl chloride or substituted benzoyl chlorides forms an amide intermediate.

- Subsequent cyclization under acidic conditions (e.g., polyphosphoric acid or strong acid media) at elevated temperatures (around 200 °C) yields the benzoxazole ring system.

- This method allows for substitution patterns on the benzoxazole ring, including methyl groups at the 2-position.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Condensation | 2-Aminophenol derivative + benzoyl chloride, base (e.g., NaHCO3), solvent (ether/water), room temperature overnight | Amide intermediate |

| Cyclization | Polyphosphoric acid (PPA), 200 °C, 4 hours | Benzoxazole ring formation |

This procedure was adapted from analogous benzoxazole syntheses reported in the literature, where 5-amino-2-substituted benzoxazoles were obtained by heating 2,4-diaminophenol with substituted benzoic acids in PPA.

Introduction of the Methyl Group at 2-Position

- The methyl group at the 2-position of the benzoxazole ring can be introduced by using 2-methyl-substituted benzoyl chlorides in the condensation step.

- Alternatively, post-cyclization methylation using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0 °C to room temperature can be employed to methylate the nitrogen or carbon positions selectively.

Formation of the tert-Butyl Carbamate Group

The tert-butyl carbamate group is typically introduced via:

- Reaction of the benzoxazole intermediate bearing a free amine or hydroxymethyl group at the 5-position with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

- Alternatively, carbamate formation can be achieved by coupling with 4-nitrophenyl [(pyridin-4-yl)methyl]carbamate or via triphosgene-mediated urea formation methods, followed by Boc protection and deprotection steps.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc2O), DIPEA | Dichloromethane (DCM) or Dimethylformamide (DMF) | 0 °C to room temperature | 0.5 to 2 hours | 50-70% |

Data Table: Summary of Preparation Conditions and Yields

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Aminophenol + 2-methylbenzoyl chloride | NaHCO3, ether/water, RT overnight | Amide intermediate | 75-85 | Mild conditions |

| 2 | Amide intermediate | PPA, 200 °C, 4 h | 2-Methyl-1,3-benzoxazole | 65-80 | High temperature cyclization |

| 3 | Benzoxazole intermediate | Boc2O, DIPEA, DCM, 0 °C to RT, 2 h | This compound | 50-70 | Carbamate protection |

Research Findings and Notes

- The Boc-protected benzoxazole derivatives exhibit good stability and are suitable intermediates for further functionalization in medicinal chemistry applications.

- The cyclization step is critical and requires careful temperature control to avoid decomposition.

- Alternative methods such as palladium-catalyzed direct arylation have been reported for related benzoxazole derivatives but are less common for this specific carbamate compound.

- Purification by recrystallization or chromatography is essential to obtain analytically pure material.

- Spectroscopic data (NMR, IR) confirm the presence of the tert-butyl group (characteristic singlet near 1.4 ppm in 1H NMR) and benzoxazole ring protons.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: TBHP in the presence of a base like K₂CO₃.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The compound is compared below with five analogues differing in heterocyclic core, substituents, and functional groups.

Key Observations :

- Benzoxazole vs.

- Fused vs. Simple Heterocycles: The fused benzoxazole core offers greater rigidity and π-stacking capability compared to monocyclic oxazole or furan derivatives .

- Substituent Effects : Propargyl (C≡CH) and bromo groups introduce reactivity (e.g., click chemistry or cross-coupling), whereas methyl groups improve lipophilicity .

Physicochemical Properties

Biological Activity

tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate is an organic compound characterized by its unique chemical structure, which includes a benzoxazole moiety. This compound is gaining attention in various scientific fields, particularly due to its potential biological activities. The compound's IUPAC name is tert-butyl N-[(2-methyl-1,3-benzoxazol-5-yl)methyl]carbamate, and it has a CAS number of 903556-81-0.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It has been shown to bind to specific enzymes and receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets are still under investigation, but preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, have notable antimicrobial properties. In a study assessing the antibacterial activity of various benzoxazole derivatives, it was found that certain compounds were selectively effective against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal activity against pathogens like Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds were determined, revealing significant variations in efficacy based on structural modifications .

Anticancer Potential

The cytotoxic effects of benzoxazole derivatives have been explored in various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. Specific cell lines tested include MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The structure–activity relationship has been established to optimize the anticancer potential of these compounds .

Case Studies and Research Findings

Several studies have focused on the biological activities of benzoxazole derivatives:

-

Antibacterial Activity : A study screened several benzoxazole derivatives against model bacterial strains. Only a few demonstrated significant activity, with MIC values indicating selective action against Bacillus subtilis and Escherichia coli.

Compound ID MIC (µg/mL) Active Against 2 10 B. subtilis 6 15 E. coli 13 5 C. albicans -

Anticancer Activity : A comprehensive analysis of benzoxazole derivatives revealed their cytotoxic effects on various cancer cell lines with IC50 values indicating effectiveness at low concentrations.

Cell Line IC50 (µM) Compound Tested MCF-7 12 tert-butyl derivative A549 15 tert-butyl derivative HepG2 10 tert-butyl derivative

Research Implications

The findings suggest that this compound holds promise as a lead compound for further development in antimicrobial and anticancer therapies. The structure–activity relationship studies provide a foundation for optimizing its biological activity through chemical modifications.

Q & A

Q. What are the recommended synthetic methodologies for tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate?

The compound is typically synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection. A general approach includes:

- Step 1 : Activation of the benzoxazole moiety using alkylation or coupling agents.

- Step 2 : Introduction of the Boc group via carbamate formation under anhydrous conditions (e.g., using di-tert-butyl dicarbonate).

- Step 3 : Purification via column chromatography or recrystallization. Methodological optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR (¹H/¹³C) : Verify substitution patterns and Boc group integrity.

- HPLC-MS : Assess purity (>95% is standard for research-grade material) and detect impurities.

- FT-IR : Confirm carbamate C=O stretching (~1690–1740 cm⁻¹) and benzoxazole ring vibrations.

- Stability Testing : Monitor decomposition under varying temperatures and humidity using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Avoid incompatible materials (strong acids/bases) that may degrade the Boc group .

- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical consultation .

Advanced Research Questions

Q. How can computational tools optimize the reaction mechanism for this compound?

- Quantum Chemical Modeling : Use software like Gaussian or ORCA to map energy profiles for key steps (e.g., Boc deprotection).

- Machine Learning : Train models on analogous carbamate reactions to predict optimal solvents, catalysts, and reaction times.

- Example: ICReDD’s workflow combines computational predictions with experimental validation to narrow down conditions (e.g., solvent polarity effects on yield) .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

- Systematic Analysis :

- Compare NMR chemical shifts across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced discrepancies.

- Validate assignments using 2D NMR (HSQC, HMBC) to resolve overlapping signals.

Q. What strategies address the compound’s instability during long-term storage?

- Stabilization Methods :

- Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.

- Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit oxidative decomposition.

Q. How can researchers design experiments to elucidate the compound’s potential toxicity?

- In Silico Screening : Use tools like ProTox-II to predict acute toxicity (e.g., LD50) and prioritize in vitro testing.

- In Vitro Assays :

- MTT Assay : Assess cytotoxicity in human cell lines (e.g., HepG2).

- Ames Test : Screen for mutagenicity using bacterial strains.

- Note: Existing SDS data for analogs suggest low acute toxicity, but structural variations (e.g., methyl vs. fluoro substituents) require empirical validation .

Methodological Frameworks for Advanced Studies

Q. How to integrate green chemistry principles into the synthesis of this compound?

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity.

- Catalysis : Explore enzyme-mediated Boc protection (e.g., lipases) to reduce waste.

- Metrics : Calculate E-factor (kg waste/kg product) and optimize atom economy .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of derivatives?

Q. How to manage conflicting data on the compound’s reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.